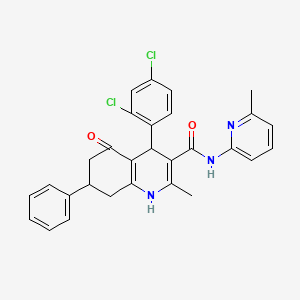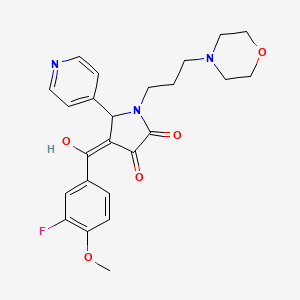
4-(2,4-dichlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a long name, so let’s break it down. It belongs to the class of quinoline derivatives.
- Quinolines are aromatic compounds containing a fused benzene and pyridine ring system. They exhibit diverse biological activities and are used in medicinal chemistry.
- Our compound features a hexahydroquinoline core, which means it has a saturated six-membered ring.
- The substituents include a dichlorophenyl group, a methyl group, and a pyridinyl group.
- Overall, this compound combines structural elements from both quinolines and hexahydroquinolines.
Preparation Methods
- Synthetic routes to this compound involve multi-step processes.
- One approach could start with a 2,4-dichloroaniline derivative, which undergoes cyclization with an appropriate aldehyde or ketone to form the hexahydroquinoline ring.
- The pyridine moiety can be introduced through a condensation reaction with a pyridine carboxaldehyde.
- Industrial production methods may vary, but efficient and scalable routes are essential for large-scale synthesis.
Chemical Reactions Analysis
- This compound can participate in various reactions:
Oxidation: Oxidative transformations of the phenyl or pyridinyl groups.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the chlorophenyl or pyridinyl positions.
- Common reagents include palladium catalysts (e.g., in Suzuki–Miyaura cross-coupling), reducing agents (e.g., hydrides), and halogenating agents.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate. Assess its binding affinity to specific receptors.
Biological Studies: Explore its effects on cellular pathways, toxicity, and metabolism.
Industry: Evaluate its use in materials science, such as dyes or catalysts.
Mechanism of Action
- The compound likely interacts with biological targets (e.g., enzymes, receptors).
- Detailed studies are needed to elucidate its mechanism, including binding sites and downstream effects.
Comparison with Similar Compounds
- Similar compounds include other quinoline derivatives, hexahydroquinolines, and pyridine-containing molecules.
- Highlight its uniqueness, such as specific substituents or structural features.
Properties
CAS No. |
476482-77-6 |
|---|---|
Molecular Formula |
C29H25Cl2N3O2 |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H25Cl2N3O2/c1-16-7-6-10-25(32-16)34-29(36)26-17(2)33-23-13-19(18-8-4-3-5-9-18)14-24(35)28(23)27(26)21-12-11-20(30)15-22(21)31/h3-12,15,19,27,33H,13-14H2,1-2H3,(H,32,34,36) |
InChI Key |
ALJLZIGQSGGHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=C(C=C4)Cl)Cl)C(=O)CC(C3)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-ethoxyphenyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12037156.png)


![Ethyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate](/img/structure/B12037184.png)
![Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12037185.png)
![[5-(4-Nitrophenyl)furan-2-yl]methyl acetate](/img/structure/B12037191.png)
![(5E)-5-(2,4-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12037192.png)
![(1E,2Z)-2-Bromo-3-phenyl-2-propenal [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12037195.png)


![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12037211.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12037216.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12037226.png)
